Moxifloxacin Moxifloxacin Moxifloxacin is a quinolone that consists of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid bearing a cyclopropyl substituent at position 1, a fluoro substitiuent at position 6, a (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl group at position 7 and a methoxy substituent at position 8. A member of the fluoroquinolone class of antibacterial agents. It has a role as an antibacterial drug. It is a quinolinemonocarboxylic acid, a quinolone, a member of cyclopropanes, a pyrrolidinopiperidine, an aromatic ether, a quinolone antibiotic and a fluoroquinolone antibiotic. It is a conjugate base of a moxifloxacinium(1+).
Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment.
Moxifloxacin is a Fluoroquinolone Antibacterial.
Moxifloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Moxifloxacin has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.
Moxifloxacin is a natural product found in Aspergillus austroafricanus with data available.
Moxifloxacin is a fluoroquinolone antibiotic with antibacterial activity. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.
A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent.
See also: Moxifloxacin Hydrochloride (has salt form); Moxifloxacin hydrochloride monohydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 151096-09-2
VCID: VC0003140
InChI: InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1
SMILES: COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol

Moxifloxacin

CAS No.: 151096-09-2

VCID: VC0003140

Molecular Formula: C21H24FN3O4

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Moxifloxacin - 151096-09-2

Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG, initially known as BAY 12-8039. It is marketed under the brand name Avelox (and Avalox in some countries) for oral treatment . Moxifloxacin is used to treat various bacterial infections, including pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis .

Mechanism of Action

Moxifloxacin acts as a broad-spectrum antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and cell division. By binding to these enzymes, moxifloxacin prevents the untwisting of DNA, thereby inhibiting bacterial replication and leading to cell death . It has a higher affinity for bacterial DNA gyrase compared to mammalian enzymes, which reduces potential side effects on human cells .

Pharmacokinetics

Moxifloxacin is metabolized primarily through glucuronide and sulfate conjugation, with about 52% of the dose being metabolized. The cytochrome P450 system is not involved in its metabolism, which minimizes interactions with other drugs . The elimination half-life of moxifloxacin ranges from 11.5 to 15.6 hours, with approximately 45% of the dose excreted unchanged in urine and feces .

Pharmacokinetic Parameters

ParameterValue
MetabolismGlucuronide and sulfate conjugation
Elimination Half-Life11.5 - 15.6 hours
Excretion20% in urine, 25% in feces as unchanged drug
BioavailabilityHigh

Clinical Use and Efficacy

Moxifloxacin is effective in treating various bacterial infections. In a study on community-acquired pneumonia, moxifloxacin monotherapy was compared to a combination regimen involving ceftriaxone and levofloxacin. The results showed that moxifloxacin was as effective and safe as the combination therapy .

Clinical Success Rates

ConditionMoxifloxacin Success RateComparator Success Rate
Community-Acquired Pneumonia86.9% (clinical cure)89.9% (ceftriaxone + levofloxacin)
CAP (Bacteriological Success)83.3%85.1%

Safety and Side Effects

Moxifloxacin is generally well-tolerated, but like other fluoroquinolones, it can cause side effects such as gastrointestinal disturbances and potential risks related to tendonitis and tendon rupture . Animal studies have suggested potential risks during pregnancy, particularly during organogenesis .

Research Findings and Studies

A comparison study between moxifloxacin and amoxicillin in treating community-acquired pneumonia showed that moxifloxacin had higher clinical success rates at follow-up visits . The MOTIV study demonstrated moxifloxacin's efficacy in hospitalized patients with community-acquired pneumonia, showing non-inferiority to a combination therapy .

Comparison with Other Antibiotics

AntibioticClinical Success Rate (End of Treatment)Clinical Success Rate (Follow-up)
Moxifloxacin91.9%89.2%
Amoxicillin85.4%84.2%
CAS No. 151096-09-2
Product Name Moxifloxacin
Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
IUPAC Name 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1
Standard InChIKey FABPRXSRWADJSP-MEDUHNTESA-N
Isomeric SMILES COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
SMILES COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Canonical SMILES COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Melting Point 238-242 °C
208-209 °C (decomposes)
238 - 242 °C
Physical Description Solid
Solubility 1.68e-01 g/L
Synonyms 1-cyclopropyl--7-(2,8-diazabicyclo(4.3.0)non-8-yl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Actira
Avalox
Avelox
BAY 12 8039
BAY 12-8039
BAY 128039
BAY-12-8039
BAY-128039
BAY128039
Izilox
moxifloxacin
moxifloxacin hydrochloride
Octegra
Proflox
Vapor Pressure 7.26X10-15 mm Hg at 25 °C (est)
Reference [1]. Balfour, J.A. and H.M. Lamb, Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 2000. 59(1): p. 115-39. [2]. Culley, C.M., et al., Moxifloxacin: clinical efficacy and safety. Am J Health Syst Pharm, 2001. 58(5): p. 379-88. [3]. Ioannidis, O., et al., Effect of moxifloxacin on the survival, lipid peroxidation and inflammation of immunosuppressed rats with soft tissue infection from Stenotrophomonas maltophilia. Microbiol Immunol, 2013.
PubChem Compound 152946
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator